molecular formula C18H14LiN B12577209 lithium;N,N-diphenylaniline CAS No. 194292-05-2

lithium;N,N-diphenylaniline

Cat. No.: B12577209
CAS No.: 194292-05-2
M. Wt: 251.3 g/mol
InChI Key: XTIFLJIANPDCGM-UHFFFAOYSA-N
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Description

Lithium;N,N-diphenylaniline refers to a class of compounds where lithium interacts with N,N-diphenylaniline derivatives, often serving as dopants or charge carriers in electrochemical and optoelectronic applications. N,N-Diphenylaniline (DPA) is a tertiary amine with two phenyl groups attached to a central nitrogen atom. Its derivatives are widely used in organic electronics due to their electron-donating properties and tunable electronic structures. In lithium-based systems, such as lithium metal half-cells, DPA derivatives like 4-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline (N-DPBI) enhance electronic conductivity when chemically doped (10 mol %), improving rate capabilities in energy storage devices .

Properties

CAS No.

194292-05-2

Molecular Formula

C18H14LiN

Molecular Weight

251.3 g/mol

IUPAC Name

lithium;N,N-diphenylaniline

InChI

InChI=1S/C18H14N.Li/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-2,4-15H;/q-1;+1

InChI Key

XTIFLJIANPDCGM-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=[C-]C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;N,N-diphenylaniline typically involves the reaction of N,N-diphenylaniline with an organolithium reagent. One common method is the bromine-lithium exchange reaction, where N,N-diphenylaniline is first brominated to form a bromo derivative, which is then treated with an organolithium reagent such as n-butyllithium to yield the desired this compound compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination followed by lithium exchange reactions. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;N,N-diphenylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The lithium atom can be substituted with other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted N,N-diphenylaniline derivatives.

Scientific Research Applications

Lithium;N,N-diphenylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;N,N-diphenylaniline involves its ability to donate electrons due to the presence of the lithium atom. This electron-donating property makes it a valuable component in the synthesis of materials with high electron mobility. The molecular targets and pathways involved include interactions with various electrophiles and participation in electron transfer reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure : Features a phthalimide core with a chlorine substituent and a phenyl group (Fig. 1, ).
  • Application: Primarily used as a monomer for polyimide synthesis, requiring high purity for polymerization .
  • Contrast : Unlike lithium;N,N-diphenylaniline derivatives, this compound lacks amine-based electron-donating groups, limiting its utility in charge transport applications.

3,5-Di(9H-carbazol-9-yl)-N,N-diphenylaniline (DCDPA)

  • Structure : Combines DPA with carbazole moieties, enhancing hole-transport properties.
  • Application : Acts as a p-type host in organic light-emitting diodes (OLEDs) due to its high triplet energy (2.95 eV) and balanced charge transport .
  • Performance : In OLEDs, DCDPA achieves external quantum efficiencies (EQE) of ~20%, outperforming simpler DPA derivatives in device stability .

4,4′-Sulfinylbis(N,N-Diphenylaniline) (4b)

  • Structure : Sulfinyl-bridged dimer of DPA.
  • Photophysics : Exhibits thermally activated delayed fluorescence (TADF) with a singlet-triplet energy gap (ΔEST) of 0.12 eV, enabling efficient reverse intersystem crossing .
  • Advantage : The sulfinyl group introduces redox-active sites, a feature absent in this compound, making 4b suitable for dual-mode optoelectronic applications.

Thienopyrazine-Based DPA Derivatives (1a–c)

  • Synthesis : Prepared via palladium-catalyzed coupling, yielding extended π-conjugated systems .
  • Optical Properties : Absorption peaks at 450–500 nm and emission in the red region (600–650 nm), ideal for luminescent solar concentrators (LSCs) .
  • Comparison : These derivatives excel in light-harvesting applications, whereas this compound focuses on charge transport in batteries.

Key Properties and Performance Metrics

Table 1: Comparative Analysis of DPA Derivatives

Compound Application Conductivity (S/cm) Thermal Stability (°C) Key Advantage Reference
N-DPBI (Li-doped) Lithium-ion batteries 1.2 × 10<sup>−3</sup> 250 Enhances rate capability
DCDPA OLED hosts N/A 300 High triplet energy, EQE ~20%
4b (Sulfinyl derivative) TADF emitters N/A 200 ΔEST = 0.12 eV
PPVT (Thiadiazole-DPA) Resistive RAM N/A 180 ON/OFF ratio = 10<sup>3</sup>

Mechanistic Insights and Design Principles

  • Electronic Modulation : Introducing electron-withdrawing groups (e.g., sulfinyl, thiadiazole) to DPA reduces the highest occupied molecular orbital (HOMO) level, improving air stability .
  • Steric Effects : Bulky substituents (e.g., carbazole in DCDPA) hinder aggregation, enhancing OLED longevity .
  • Lithium Interaction: Doping DPA derivatives with lithium improves ionic conductivity but may compromise thermal stability compared to non-lithiated analogs .

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